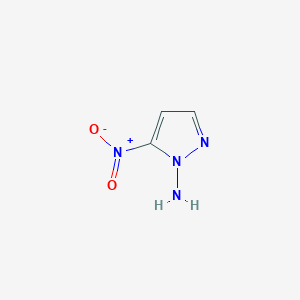
3-Hydroxy-4-oxopentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-4-oxopentanoic acid, also known as acetoacetic acid, is a ketone body that is produced in the liver during periods of fasting or low carbohydrate intake. It is an important intermediate in the metabolism of fatty acids and is used as an energy source by the body. In recent years, there has been growing interest in the potential therapeutic applications of acetoacetic acid, particularly in the field of neurological disorders.
Mecanismo De Acción
The exact mechanism of action of 3-Hydroxy-4-oxopentanoic acid acid is not fully understood, but it is thought to involve the activation of certain signaling pathways in the brain. It has been shown to increase the production of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. It may also act as an antioxidant, reducing the damaging effects of free radicals in the brain.
Efectos Bioquímicos Y Fisiológicos
Acetoacetic acid has a number of biochemical and physiological effects on the body. It is used as an energy source by the brain and other tissues during periods of fasting or low carbohydrate intake. It also plays a role in regulating blood sugar levels by stimulating the release of insulin from the pancreas. In addition, it has been shown to have anti-inflammatory and antioxidant effects, which may be beneficial in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-Hydroxy-4-oxopentanoic acid acid in lab experiments is that it is a naturally occurring compound that is produced by the body. This makes it relatively easy to obtain and work with. However, one limitation is that its effects may be influenced by other factors, such as diet and exercise, which can make it difficult to control for these variables in experiments.
Direcciones Futuras
There are a number of potential future directions for research on 3-Hydroxy-4-oxopentanoic acid acid. One area of interest is in the development of new treatments for neurological disorders, such as Alzheimer's disease and epilepsy. Another area of interest is in the use of 3-Hydroxy-4-oxopentanoic acid acid as a biomarker for metabolic disorders, such as diabetes and obesity. Additionally, there is ongoing research into the role of 3-Hydroxy-4-oxopentanoic acid acid in cancer metabolism and the potential for targeting this pathway in cancer therapy.
Métodos De Síntesis
Acetoacetic acid can be synthesized by the condensation of two molecules of acetyl-CoA, which are produced during the breakdown of fatty acids. This reaction is catalyzed by the enzyme thiolase, which is present in the mitochondria of liver cells. The resulting acetoacetyl-CoA is then cleaved by the enzyme CoA-transferase, releasing 3-Hydroxy-4-oxopentanoic acid acid and CoA.
Aplicaciones Científicas De Investigación
Acetoacetic acid has been the subject of numerous studies investigating its potential therapeutic applications. One area of interest is in the treatment of neurological disorders, such as Alzheimer's disease and epilepsy. It has been shown to have neuroprotective effects, protecting neurons from oxidative stress and reducing inflammation in the brain.
Propiedades
Número CAS |
142896-51-3 |
|---|---|
Nombre del producto |
3-Hydroxy-4-oxopentanoic acid |
Fórmula molecular |
C5H8O4 |
Peso molecular |
132.11 g/mol |
Nombre IUPAC |
3-hydroxy-4-oxopentanoic acid |
InChI |
InChI=1S/C5H8O4/c1-3(6)4(7)2-5(8)9/h4,7H,2H2,1H3,(H,8,9) |
Clave InChI |
IQZHXDCQZNRIRW-UHFFFAOYSA-N |
SMILES |
CC(=O)C(CC(=O)O)O |
SMILES canónico |
CC(=O)C(CC(=O)O)O |
Sinónimos |
Pentanoic acid, 3-hydroxy-4-oxo- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-Butyl 5-azaspiro[2.4]heptan-1-ylcarbamate](/img/structure/B121537.png)

![N-[2-(5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl)oxy-5-[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B121540.png)
![Ethyl 1,5-dithiaspiro[5.5]undecane-9-carboxylate](/img/structure/B121541.png)





![3-[(4-Chlorophenyl)methyl]azetidine](/img/structure/B121559.png)
![3-[[2-(Trifluoromethyl)phenyl]methyl]azetidine](/img/structure/B121561.png)
![3-[(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]azetidine](/img/structure/B121565.png)
![3-[(5-Chloro-2-thienyl)methyl]azetidine](/img/structure/B121569.png)